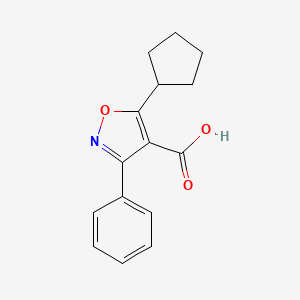![molecular formula C22H18F3N3O3S2 B2807122 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 877655-27-1](/img/structure/B2807122.png)
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis of such compounds . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a methoxyphenyl group, a tetrahydrothieno[3,2-d]pyrimidin-2-yl group, a thio group, and a trifluoromethylphenyl group .Aplicaciones Científicas De Investigación
Metabolic and Pharmacokinetic Studies
- Metabolism in Humans : Research involving compounds structurally related to the specified chemical often focuses on understanding their metabolism within the human body. For instance, studies on compounds like acetaminophen reveal how they are metabolized and the formation of various metabolites, potentially offering insights into the metabolic pathways that similar compounds could undergo (Mrochek et al., 1974).
Investigational Drug Development
- Clinical Pharmacology : Investigations into new cephalosporins, such as cefazedone, provide examples of how novel compounds are studied for their pharmacological effects, safety, and efficacy in humans. These studies help in understanding the potential therapeutic applications of new chemical entities (Ungethüm & Leopoid, 1979).
Toxicology and Safety Assessment
- Toxicological Evaluations : Research into the safety profiles of new drugs is crucial. Studies like those on paracetamol and its effects on oxidative stress and enzyme activity can provide a framework for assessing the safety of related compounds (Trettin et al., 2014).
Application in Diagnostic Imaging
- Diagnostic Tools : Some compounds are evaluated for their utility in diagnostic imaging, such as PET ligands for neuroinflammation markers. Studies on novel radioligands demonstrate the application of chemically complex compounds in advancing medical diagnostics (Endres et al., 2009).
Environmental and Health Impact
- Exposure and Effects : Investigations into the exposure to and effects of industrial chemicals, such as phthalates and bisphenol A, inform on the environmental and health impact of chemical exposure, which can be relevant to the broader context of chemical safety and regulation (Frederiksen et al., 2014).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, its chemical reactivity, and its potential biological activity. Given its potential inhibitory activity against PI3Kδ , it could be of interest in the development of treatments for diseases such as COPD.
Mecanismo De Acción
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of ezh2 , a histone-lysine N-methyltransferase enzyme, and ROCK , a serine/threonine-specific protein kinase. These enzymes play crucial roles in cellular processes such as gene expression and cell motility.
Mode of Action
Similar thieno[3,2-d]pyrimidine derivatives have been shown to inhibit their target enzymes, thereby affecting the associated cellular processes .
Biochemical Pathways
Inhibition of ezh2 can affect gene expression by altering histone methylation, while inhibition of rock can affect cell motility and other processes .
Result of Action
Inhibition of ezh2 and rock by similar compounds can lead to changes in gene expression and cell motility, respectively .
Propiedades
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-31-16-7-3-6-15(11-16)28-20(30)19-17(8-9-32-19)27-21(28)33-12-18(29)26-14-5-2-4-13(10-14)22(23,24)25/h2-7,10-11H,8-9,12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFNDMMNUBRRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[2-(2-ethyl-1-oxobutyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2807040.png)


![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B2807046.png)




![3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde](/img/structure/B2807053.png)
![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2807061.png)
